N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide typically involves multistep reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a benzamide derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyrimidine core, often facilitated by bases like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrimidine derivatives
- Benzamide derivatives
Uniqueness
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core and a trifluoromethyl-substituted benzamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-7-5-13(6-8-15)18(28)25-16-4-1-3-14(11-16)17-12-27-10-2-9-24-19(27)26-17/h1-12H,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAJBJHUNMKPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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